molecular formula C9H22OSn B13944022 6-(Trimethylstannyl)-1-hexanol CAS No. 53044-14-7

6-(Trimethylstannyl)-1-hexanol

Cat. No.: B13944022
CAS No.: 53044-14-7
M. Wt: 264.98 g/mol
InChI Key: PAXDJGIDNAMUSS-UHFFFAOYSA-N
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Description

6-(Trimethylstannyl)-1-hexanol is a specialized organotin compound featuring a trimethylstannyl (-Sn(CH₃)₃) group attached to the terminal carbon of a 1-hexanol backbone. Organotin compounds like this are pivotal in organic synthesis, particularly in Stille cross-coupling reactions, which facilitate carbon-carbon bond formation in complex molecule assembly . The hydroxyl group at the first carbon retains the polar, hydrogen-bonding properties of 1-hexanol, while the trimethylstannyl group introduces significant lipophilicity and reactivity. Due to the toxicity of organotin compounds, stringent safety protocols are required during handling .

Properties

CAS No.

53044-14-7

Molecular Formula

C9H22OSn

Molecular Weight

264.98 g/mol

IUPAC Name

6-trimethylstannylhexan-1-ol

InChI

InChI=1S/C6H13O.3CH3.Sn/c1-2-3-4-5-6-7;;;;/h7H,1-6H2;3*1H3;

InChI Key

PAXDJGIDNAMUSS-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylstannyl)-1-hexanol typically involves the reaction of 1-hexanol with trimethyltin chloride (Me₃SnCl) in the presence of a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

1-Hexanol+Me3SnClBase6-(Trimethylstannyl)-1-hexanol+HCl\text{1-Hexanol} + \text{Me}_3\text{SnCl} \xrightarrow{\text{Base}} \text{6-(Trimethylstannyl)-1-hexanol} + \text{HCl} 1-Hexanol+Me3​SnClBase​6-(Trimethylstannyl)-1-hexanol+HCl

Industrial Production Methods: While specific industrial production methods for 6-(Trimethylstannyl)-1-hexanol are not widely documented, the general approach involves scaling up the laboratory synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Trimethylstannyl)-1-hexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halides (e.g., bromine or iodine) in the presence of a base.

Major Products:

    Oxidation: Hexanal or hexanoic acid.

    Reduction: Hexane.

    Substitution: Various substituted hexanol derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Trimethylstannyl)-1-hexanol has several applications in scientific research:

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trimethylstannyl)-1-hexanol involves the interaction of the trimethylstannyl group with various molecular targets. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 6-(Trimethylstannyl)-1-hexanol are distinct from other hexanol derivatives due to its unique substituent. Below is a comparative analysis with structurally related compounds:

Structural and Functional Group Differences

Compound Substituent Key Properties Applications
1-Hexanol -OH at C1 Polar, moderate solubility in water (5.9 g/L), high odor threshold (2500 µg/L) Aroma compound in wines, antifungal agent, surfactant
6-Chloro-1-hexanol -Cl at C6 Electronegative substituent; soluble in DMF, incompatible with strong oxidizers Intermediate in organic synthesis; limited biological activity
6-Amino-1-hexanol -NH₂ at C6 Basic, hydrogen-bonding; higher water solubility Pharmaceutical intermediate; potential ligand in coordination chemistry
6-Phenyl-1-hexanol -C₆H₅ at C6 Hydrophobic, aromatic; higher boiling point Specialty solvents, fragrance components
6-(Trimethylstannyl)-1-hexanol -Sn(CH₃)₃ at C6 Lipophilic, air/moisture-sensitive; reactive in cross-coupling reactions Stille couplings, polymer synthesis

Physicochemical Properties

  • Solubility: 1-Hexanol: Moderately water-soluble (5.9 g/L) due to -OH group . 6-(Trimethylstannyl)-1-hexanol: Likely insoluble in water; soluble in organic solvents (e.g., THF, dichloromethane) due to the nonpolar Sn(CH₃)₃ group.
  • Reactivity: The trimethylstannyl group enables participation in Stille couplings, unlike chloro or amino derivatives, which are inert in such reactions . 1-Hexanol’s -OH group allows esterification or oxidation, while its stannyl analog is more prone to ligand-exchange reactions .
  • Toxicity: Organotin compounds (e.g., 6-(Trimethylstannyl)-1-hexanol) exhibit higher toxicity compared to chloro- or phenyl-substituted derivatives, necessitating rigorous safety measures .

Research Findings and Key Contrasts

  • Aroma Contributions: 1-Hexanol contributes "green" notes in wines but requires high concentrations to impact aroma (threshold ~2500 µg/L) .
  • Surfactant Efficiency: 1-Hexanol outperforms 2-ethyl-1-hexanol in enhancing water vapor absorption in LiBr solutions, highlighting its role in industrial applications .

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